4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-5-1-3-9-6(5)2-4-10-7/h1,3,7,9-10H,2,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREARXYGJUDTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation and Ring-Closing Strategies
A common approach to synthesizing pyrrolopyridine derivatives involves cyclocondensation reactions. For example, a Knorr-type synthesis can be adapted by reacting γ-keto esters with amines to form the pyrrolidine ring, followed by cyclization to construct the pyridine moiety. In one protocol, hexamethyldisilazane lithium amide (LiHMDS) facilitates deprotonation and nucleophilic attack, enabling the formation of intermediates that undergo cyclization.
Example Protocol
-
Deprotonation and Alkylation : A γ-keto ester (e.g., Compound 1 in) is treated with LiHMDS at −78°C to generate an enolate, which reacts with diethyl oxalate to form a diketone intermediate.
-
Cyclization with Hydrazine : Hydrazine hydrate introduces a pyrazole ring via nucleophilic addition, yielding a bicyclic intermediate (e.g., Compound 3 in).
-
Aromatic Substitution : Reaction with o-fluorobenzonitrile in dimethyl sulfoxide (DMSO) at 100°C facilitates aromatic nucleophilic substitution, installing a nitrile group.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | LiHMDS, THF, −78°C → 25°C | 75% |
| 2 | Hydrazine hydrate, acetic acid, 80°C | 80% |
| 3 | o-Fluorobenzonitrile, DMSO, 100°C | 96% |
Boc Protection/Deprotection Strategies
While direct synthesis of the unprotected carboxylic acid is challenging, tert-butoxycarbonyl (Boc) protection stabilizes intermediates. For instance, 5-Boc-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (CAS: 2097068-40-9) is synthesized via Boc protection of the amine, followed by carboxylation and deprotection.
Comparative Analysis of Methodologies
Solvent and Temperature Optimization
Catalytic Efficiency
Pd/C in hydrogenation steps achieves >90% conversion, critical for high-yield synthesis.
Challenges and Innovations
Regioselectivity in Ring Formation
The fused ring system’s regioselectivity depends on the starting material’s substitution pattern. For example, using o-fluorobenzonitrile directs substitution to the ortho position, ensuring correct ring annulation.
Functional Group Compatibility
The Boc group’s stability under acidic conditions allows sequential functionalization without deprotection.
Industrial Scalability and Cost Efficiency
The patent by emphasizes cost-effective raw materials (e.g., hydrazine hydrate, diethyl oxalate) and atom-economical steps, enabling large-scale production. Column chromatography with ethyl acetate/petroleum ether (1:5) achieves purity >95% .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyridine or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Wirkmechanismus
The mechanism of action of 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit topoisomerase I, an enzyme crucial for DNA replication, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Substituent Effects : Chloro (10b ) and trifluoromethyl groups (EN300-231453 ) enhance metabolic stability and lipophilicity, whereas methoxy (10c ) may improve solubility.
- Synthetic Efficiency : Yields vary significantly (38–95%) due to substituent reactivity and synthetic routes (e.g., regioselectivity >100:1 in compound 5 ).
Pharmacological and Functional Comparisons
Key Findings :
- PPAR Modulation: Pyrazolo[3,4-b]pyridine derivatives exhibit potent PPAR activation, surpassing fenofibrate in efficacy . This highlights the impact of core heterocycle choice on target engagement.
- Chirality : Enantiomer-specific activity is observed in imidazo[4,5-c]pyridine derivatives (e.g., (4R,6S)-isomer ), suggesting that stereochemistry in the target compound could similarly influence bioactivity.
Biologische Aktivität
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (CAS No. 1176405-02-9) is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic potential.
- Molecular Formula : C₇H₉N₂O₂
- Molecular Weight : 139.16 g/mol
- Structure : The compound features a pyrrolo-pyridine core which is significant for its interaction with biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo derivatives, including 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid. For instance:
- Mechanism : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study : A derivative demonstrated significant activity against ovarian cancer cells with an IC₅₀ value indicating effective cytotoxicity while maintaining low toxicity towards non-cancerous cells .
2. Neuroprotective Effects
The compound has shown promise in neuroprotection:
- Mechanism : It may act by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
- Research Findings : Studies indicate that derivatives can enhance cognitive functions and exhibit antidepressant-like effects in animal models .
3. Antimicrobial Activity
The antimicrobial properties of pyrrolo compounds have been explored:
- Activity Spectrum : In vitro studies have shown effectiveness against various bacterial strains and fungi.
- Case Study : Certain derivatives were found to inhibit the growth of Mycobacterium tuberculosis, suggesting potential for treating infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolo derivatives:
- Substituent Influence : Modifications at the 4-position of the pyrrolopyridine scaffold significantly affect biological activity. For example, phenoxy substituents enhance insulin sensitivity in adipocytes .
| Substituent | Activity Level | Notes |
|---|---|---|
| Phenoxy | High | Increased insulin sensitivity |
| Methyl | Moderate | Essential for maintaining activity |
Pharmacokinetics
Pharmacokinetic studies are essential to evaluate the drug-likeness of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid, and how can intermediates be optimized?
- Methodology : Start with cyclization of pyrrolidine precursors, as seen in structurally related compounds (e.g., ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate in ). Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to protect reactive sites during synthesis . Optimize reaction conditions (e.g., palladium catalysts in DMF/toluene) based on protocols for analogous oxazolo-pyridine derivatives .
- Key Tools : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation : Classified as acutely toxic (oral, skin) and irritant (skin/eyes) based on analogous furo[3,2-c]pyridine-4-carboxylic acid safety data . Use PPE: nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Work in a fume hood to avoid inhalation of dust/aerosols.
- Storage : Store at 2–8°C in a dry, inert atmosphere to prevent degradation .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Structural Confirmation : Use NMR (400 MHz, DMSO-d6) to identify proton environments (e.g., NH peaks at δ 12–14 ppm for pyrrolo-pyridine systems) . ESI-MS for molecular ion verification (e.g., [M+1] peaks).
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; aim for >95% purity .
Advanced Research Questions
Q. How can researchers resolve low yields during the final cyclization step?
- Troubleshooting :
- Catalyst Screening : Test Pd(OAc), CuI, or FeCl to improve cyclization efficiency, as demonstrated in oxazolo-pyridine syntheses .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and solubility.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized intermediates) and adjust stoichiometry of oxidizing agents .
Q. What strategies address stereochemical inconsistencies in synthetic batches?
- Racemization Control : For chiral centers, employ asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution. Reference racemization protocols for clopidogrel intermediates (e.g., acid/base-mediated equilibration at 60–100°C) .
- Chiral HPLC : Use columns like Chiralpak IA/IB to separate enantiomers and quantify enantiomeric excess (ee) .
Q. How should conflicting spectral data (e.g., NMR shifts) be interpreted?
- Case Study : If NH proton signals deviate from literature values (e.g., δ 13.99 ppm vs. δ 12.43 ppm in ), consider solvent effects (DMSO vs. CDCl) or hydrogen bonding with carboxyl groups.
- Validation : Cross-check with computational methods (DFT calculations for expected chemical shifts) or 2D NMR (COSY, HSQC) to resolve ambiguities .
Q. What are the best practices for scaling up synthesis without compromising purity?
- Process Optimization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
